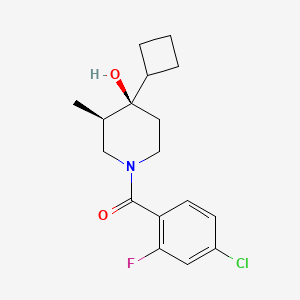

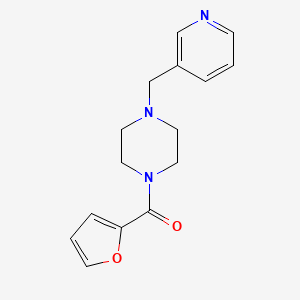

![molecular formula C19H23NO3 B5563646 ethyl 1-[(2-hydroxy-1-naphthyl)methyl]-4-piperidinecarboxylate](/img/structure/B5563646.png)

ethyl 1-[(2-hydroxy-1-naphthyl)methyl]-4-piperidinecarboxylate

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions that include condensation, cyclization, and functional group transformations. For instance, the synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, a structurally similar compound, was achieved through a detailed procedure involving XRD, GC–MS analysis, elemental analysis, and NMR spectroscopic techniques, highlighting the complexity and precision required in synthesizing such compounds (Zhou et al., 2008).

Molecular Structure Analysis

Crystal and molecular structure studies reveal the arrangement of atoms within a compound and the interactions that stabilize these structures. For example, the molecular and crystal structures of certain piperidine derivatives were determined by X-ray diffraction analysis, showcasing the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

The chemical reactivity of "ethyl 1-[(2-hydroxy-1-naphthyl)methyl]-4-piperidinecarboxylate" and its analogs includes their participation in various chemical reactions, such as conjugated addition reactions, due to their activated unsaturated systems. These reactions are significant for synthesizing new compounds with potential biological activities (M. Kaur et al., 2012).

Physical Properties Analysis

The physical properties, such as melting points, IR, Reflectance UV–Visible, fluorescence, SEM, 1H NMR, DSC, PXRD, of related compounds are crucial for their identification and application. Studies have shown how different crystallization solvents can lead to polymorphism, affecting the compound's physical properties (Sahoo et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds and stability under various conditions, are essential for understanding the compound's applications. For example, the chemically removable derivatization reagent for liquid chromatography illustrates the compound's utility in analytical chemistry, highlighting its sensitivity and specificity in detection methods (Hsin-Lung Wu et al., 1997).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The compound, ethyl 1-[(2-hydroxy-1-naphthyl)methyl]-4-piperidinecarboxylate, has been a subject of interest in the field of organic chemistry, specifically in the synthesis and structural analysis of isomeric enaminones. Research by Brbot-Šaranović et al. (2001) explored the reaction of ethyl 2-hydroxy-4-(4-hydroxy-6-methyl-2H-pyran2-on-3-yl)-4-oxo-2-butenoate with 1-naphthylamine, leading to the formation of two isomeric enaminones. The study focused on the tautomeric forms of these compounds, confirming their endo-enol enamine form in both solution and crystalline state through NMR spectroscopy and X-ray structural analysis (Brbot-Šaranović et al., 2001).

Crystal and Molecular Structure Studies

Further research in this domain includes the work of Kaur et al. (2012), who reported on the crystal and molecular structures of related compounds, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate. Their study used single crystal X-ray diffraction data to confirm these structures, emphasizing the role of weak intermolecular interactions in influencing crystal packing stability (Kaur et al., 2012).

Application in Synthesis of Novel Compounds

The compound's role in synthesizing novel derivatives has also been explored. Zhou et al. (2008) described the successful synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, providing a detailed structural analysis using techniques like XRD and GC–MS (Zhou et al., 2008).

Inhibitory Activity Against Enzymes

Research on derivatives of this compound has also included studies on their biological activity. Prugh et al. (1990) synthesized a variety of derivatives and found that some had inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A reductase, an enzyme crucial in cholesterogenesis. The study highlighted the potential medicinal applications of these compounds (Prugh et al., 1990).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as n-(1-naphthyl)ethylenediamine, are known to be used in griess tests for the quantitative inorganic analysis of nitrate, nitrite, and sulfonamide in blood .

Mode of Action

It’s worth noting that similar compounds like n-(1-naphthyl)ethylenediamine can undergo typical reactions of naphthylamines and primary amines, such as diazotization . They can also act as bidentate ligands providing various chelate compounds .

Biochemical Pathways

N-(1-naphthyl)ethylenediamine, a compound with a similar structure, is known to be involved in the formation of azo dyes in the presence of nitrite, which is a part of the griess test .

Result of Action

Similar compounds like n-(1-naphthyl)ethylenediamine are known to form deeply colored azo compounds in the presence of nitrite, which is used for colorimetric quantitative analysis .

Action Environment

It’s worth noting that the reaction of similar compounds like n-(1-naphthyl)ethylenediamine with nitrite to form azo dyes occurs at 0-5 °c in dilute hydrochloric acid .

Propiedades

IUPAC Name |

ethyl 1-[(2-hydroxynaphthalen-1-yl)methyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-2-23-19(22)15-9-11-20(12-10-15)13-17-16-6-4-3-5-14(16)7-8-18(17)21/h3-8,15,21H,2,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSFABKSUGCJKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC2=C(C=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5563563.png)

![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-3,5,7-trimethyl-1H-indole hydrochloride](/img/structure/B5563564.png)

![3-(1H-imidazol-2-yl)-1-{[4-(methylthio)phenyl]acetyl}piperidine](/img/structure/B5563570.png)

![ethyl 3-[4-(7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-piperazinyl]propanoate](/img/structure/B5563573.png)

![1-[(3-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5563597.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5563607.png)

![8-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5563609.png)

![3-(1H-imidazol-1-yl)-N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]butanamide](/img/structure/B5563624.png)

![4-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5563631.png)